molecular formula C24H23N3O2S B2669310 (E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021251-25-1

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2669310
CAS No.: 1021251-25-1
M. Wt: 417.53
InChI Key: RFQWYQWPSNCCRU-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic chemical compound featuring a thiazole core scaffold, a structure recognized for its significant potential in medicinal chemistry research . The molecule is characterized by an (E)-configured cyano-vinyl-amino bridge that connects a 4-(4-ethylphenyl)thiazole unit to an isopropyl 4-aminobenzoate ester. The thiazole ring is a privileged structure in drug discovery, found in more than 18 FDA-approved drugs, and derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The inclusion of the 4-ethylphenyl moiety may influence the compound's lipophilicity and interaction with biological membranes, while the isopropyl ester group, related to isopropyl 4-aminobenzoate, is a functional group seen in model compounds used in correlation studies between HPLC retention parameters and percutaneous absorption . The specific geometric (E) configuration around the vinyl bond is crucial as it defines the molecule's overall shape and its potential for specific interactions with biological targets. This compound is intended for research applications only, such as serving as a lead compound in the design and synthesis of new bioactive molecules, as a chemical probe for studying biological pathways, or for investigating structure-activity relationships (SAR) within the class of thiazole derivatives. The product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

propan-2-yl 4-[[(E)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-4-17-5-7-18(8-6-17)22-15-30-23(27-22)20(13-25)14-26-21-11-9-19(10-12-21)24(28)29-16(2)3/h5-12,14-16,26H,4H2,1-3H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQWYQWPSNCCRU-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)OC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)OC(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 4-ethylbenzaldehyde and thiourea under acidic conditions.

    Vinylation: The thiazole derivative is then subjected to a vinylation reaction using a reagent like acrylonitrile to introduce the cyano group.

    Esterification: The final step involves the esterification of the resulting compound with isopropyl alcohol in the presence of an acid catalyst to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines, alcohols

    Substitution: Substituted esters, amides

Scientific Research Applications

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiazole ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • 4-(4-Ethylphenyl)thiazole vs. 4-(4-Chlorophenyl)thiazole: The target compound’s 4-ethylphenyl substituent (lipophilic, electron-donating) contrasts with the 4-chlorophenyl group in analogues like 4-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (, Scheme 10). Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity or alter binding affinity in biological systems .

Cyano-Vinylamino Linker Modifications

  • Cyano Group Retention: The cyano group in the target compound stabilizes the vinylamino linker via resonance, a feature shared with 4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide ().

Ester Group Variations

Isopropyl vs. Ethyl Esters

  • Target Compound (Isopropyl Benzoate) vs. I-6230 (Ethyl Benzoate): The isopropyl ester in the target compound may improve lipid solubility compared to ethyl esters like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate, ). Ethyl esters typically exhibit faster metabolic hydrolysis, suggesting divergent pharmacokinetic profiles .

Ester-to-Amide Conversion

Functional Group Replacements

Thiazole vs. Isoxazole Rings

  • Thiazole vs. Isoxazole :
    Analogues like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate, ) replace thiazole with isoxazole. Isoxazole’s oxygen atom alters electronic properties, which may reduce ring aromaticity and affect bioactivity .

Data Table: Structural and Functional Comparison

Compound Name Thiazole Substituent Linker/Functional Group Ester/Amide Group Key Differences Reference
Target Compound 4-(4-Ethylphenyl) (E)-2-cyano-vinylamino Isopropyl benzoate Lipophilic ethyl group
4-[[(E)-2-cyano-2-[4-(4-isobutylphenyl)thiazol-2-yl]ethenyl]amino]benzamide 4-(4-Isobutylphenyl) (E)-2-cyano-vinylamino Benzamide Enhanced H-bonding, reduced lipophilicity
I-6230 None 4-(pyridazin-3-yl)phenethylamino Ethyl benzoate Pyridazine ring, ethyl ester
Compound 28 () 4-(4-Chlorophenyl) Sulfamoylphenyl-hydrazinyl Methyl ester Chlorine substituent, sulfonamide group

Research Findings and Implications

  • Electronic Effects : The 4-ethylphenyl group in the target compound likely increases lipophilicity compared to chlorophenyl or pyridazine-containing analogues, favoring passive diffusion across biological membranes .
  • Metabolic Stability : Isopropyl esters generally resist enzymatic hydrolysis better than ethyl esters, suggesting prolonged half-life for the target compound .
  • Synthetic Feasibility : The esterification and Schiff base formation steps (analogous to and ) are well-established, enabling scalable synthesis .

Biological Activity

(E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the cyano group and the isopropyl benzoate moiety contributes to its chemical reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
HeLa (Cervical)12Cell cycle arrest at G2/M phase
A549 (Lung)18Inhibition of proliferation

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer metabolism. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways that promote tumor growth.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition (%) at 50 µM
EGFR70
VEGFR65
PI3K50

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest, preventing cancer cells from proliferating.
  • Inhibition of Signaling Pathways : By inhibiting key kinases, it disrupts signaling pathways that are essential for tumor growth and survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with a calculated IC50 value indicating potent anticancer activity.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its potential as an effective therapeutic agent.

Q & A

Q. What are the critical steps in synthesizing (E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate?

  • Methodological Answer : Synthesis involves sequential condensation reactions. Key steps include:
  • Formation of the thiazole ring via reaction of 4-(4-ethylphenyl)thiazol-2-amine with a cyano-containing vinyl intermediate.
  • Condensation with isopropyl 4-aminobenzoate under reflux in polar aprotic solvents (e.g., DMF) to form the (E)-configured vinyl linkage.
  • Purification via recrystallization (ethanol or methanol) and characterization using 1H^1H/13C^13C NMR and mass spectrometry .
  • Critical parameters: Temperature (80–100°C), reaction time (4–6 hours), and stoichiometric control to avoid side products .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm the (E)-configuration of the vinyl group (coupling constants J=1216HzJ = 12–16 \, \text{Hz}) and substituent positions on the thiazole ring .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the cyano and ethylphenyl groups .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric interactions in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent Optimization : DMF increases reaction efficiency compared to ethanol due to better solubility of intermediates (yields improved by 15–20% in , Table 1) .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) or base catalysts (e.g., triethylamine) enhance condensation rates .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 6 hours to 30 minutes) while maintaining >90% yield, as demonstrated for analogous thiazole derivatives .

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Nitro groups (e.g., 4-nitrophenyl in ) enhance antimicrobial activity (MIC = 1–3 µg/mL) due to increased electron-withdrawing effects .
  • Ethyl groups (as in the target compound) improve lipophilicity, potentially enhancing membrane permeability .
  • Data Contradiction Resolution : Discrepancies in activity across substituents (e.g., bromo vs. nitro) require comparative assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate electronic vs. steric effects .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the cyano group and π-π stacking with the thiazole ring .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to identify key residues for mutagenesis studies .

Experimental Design and Data Analysis

Q. How to design a robust protocol for evaluating the compound’s antimicrobial activity?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays :
  • Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Include controls (e.g., ciprofloxacin) and solvent blanks (DMSO ≤1% v/v) .
  • Data Interpretation : Correlate MIC values with substituent Hammett constants (σ\sigma) to quantify electronic effects (e.g., nitro: σ=+0.78\sigma = +0.78, ethyl: σ=0.15\sigma = -0.15) .

Q. What strategies mitigate degradation of the compound during long-term stability studies?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/alkaline conditions (pH 1–13), and oxidative stress (3% H2_2O2_2).
  • Stabilization Approaches :
  • Lyophilization for storage at -20°C reduces hydrolysis of the ester group.
  • Addition of antioxidants (e.g., BHT) in formulations minimizes oxidative degradation .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., logP, pIC50_{50}) and exclude outliers with Z-score >3.
  • Reproducibility Checks :
  • Validate assay conditions (e.g., cell line passage number, serum concentration).
  • Re-synthesize compounds using published protocols to confirm purity (>95% by HPLC) .

Advanced Derivative Design

Q. What functional groups can be introduced to enhance solubility without compromising activity?

  • Methodological Answer :
  • Polar Substituents : Replace the isopropyl ester with a morpholinoethyl group (logP reduction by 1.2 units; ).
  • Prodrug Strategies : Incorporate phosphate esters (hydrolyzed in vivo) to improve aqueous solubility .

Environmental Impact Assessment

Q. How to evaluate the environmental fate of this compound?

  • Methodological Answer :
  • OECD 307 Guidelines : Conduct soil biodegradation studies (28 days, 20°C) to assess half-life (t1/2t_{1/2}).
  • QSAR Modeling : Predict bioaccumulation (BCF) and ecotoxicity (LC50_{50} for D. magna) using EPI Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.